Isoamyl lactate
Overview
Description
Isoamyl lactate is a compound that can be synthesized through various catalytic methods. It is an ester formed from lactic acid and isoamyl alcohol. The synthesis of isoamyl lactate has been explored using different catalysts such as p-toluene sulfonic acid, strong acidic cationic exchanged resin, ferric chloride hexahydrate, polyvinyl chloride-ferric chloride resin, chlorinated polyvinyl chloride-ferric chloride resin, ammonium ferric sulfate dodecahydrate, sodium bisulfate monohydrate, vitamin C, and titanium sulfate . These catalysts have been shown to be effective in various studies, with titanium sulfate yielding an esterification rate of 98.38% under optimal conditions .
Synthesis Analysis
The synthesis of isoamyl lactate involves esterification, where lactic acid reacts with isoamyl alcohol. The use of vitamin C as a catalyst has been shown to achieve a 60% yield under specific conditions . Another study demonstrated that using ferric chloride as a catalyst resulted in a 79.3% yield, indicating the effectiveness of this approach . Titanium sulfate has also been used as a catalyst, achieving a high yield of 98.38% . These studies highlight the potential for optimizing the synthesis process to increase the yield of isoamyl lactate.
Molecular Structure Analysis
While the molecular structure of isoamyl lactate is not directly discussed in the provided papers, it can be inferred that the compound is an ester with a structure derived from the alcohol (isoamyl alcohol) and the acid (lactic acid) components. The structure and properties of similar compounds, such as isopentyl lactate, have been characterized using techniques like Fourier transform infrared spectroscopy .
Chemical Reactions Analysis
The chemical reaction involved in the synthesis of isoamyl lactate is an esterification reaction. This reaction can be catalyzed by various substances, as mentioned earlier. The reaction mechanism and kinetics have been studied in the context of isoamyl acetate, a related compound, where a Ping-Pong Bi-Bi mechanism with inhibition by acetic anhydride has been proposed . These insights into the reaction mechanisms can provide a foundation for understanding the reactions involved in isoamyl lactate synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoamyl lactate have been studied, including its density and heat capacity at saturation vapor pressure, which were measured over a temperature range . The vapor pressure data was correlated using the Antoine equation, and the enthalpy of vaporization at atmospheric pressure boiling point was calculated to be 43.27 kJ/mol . These properties are essential for understanding the behavior of isoamyl lactate under various conditions and for its application in different industries.
Scientific Research Applications
Catalysis and Synthesis
Isoamyl lactate can be synthesized using various catalysts. Studies have explored different catalysts like p-toluene sulfonic acid, ferric chloride hexahydrate, and titanium sulfate, which significantly influence the yield and efficiency of the synthesis process (Shan, 2002); (Zhang Xiang, 2004). Another study found that vitamin C can effectively catalyze the synthesis of isoamyl lactate, offering a more environmentally friendly alternative to traditional catalysts (Yu Shan-xin, 2003).
Physical and Chemical Properties
Research on isoamyl lactate includes examining its physical and chemical properties such as density, heat capacity, vapor pressure, and enthalpy of vaporization. These studies are crucial for understanding its behavior and potential applications in various industries (Jumei Xu et al., 2019).
Industrial Applications
Isoamyl lactate has several industrial applications. It is used in the food industry as a flavor additive for its banana-like aroma. It's also utilized as a solvent in various manufacturing processes, such as in varnishes, paints, and the extraction of penicillin (N. Azudin et al., 2013).
Vapor-Liquid Equilibrium
Understanding the vapor-liquid equilibrium of isoamyl lactate, particularly in mixtures with isoamyl alcohol, is important for process engineering and industrial applications. Studies have focused on determining these equilibria under various conditions, providing data for industrial design and operation (Jumei Xu et al., 2020).
Lactate Metabolism Studies
While not directly related to isoamyl lactate, research on lactate metabolism is relevant due to the common lactate component. Studies have focused on understanding lactate's role in various physiological and pathological conditions, including exercise metabolism and clinical diagnostics (E. Gertz et al., 1988); (Liza Rassaei et al., 2013).
Safety And Hazards
Isoamyl lactate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to use only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
3-methylbutyl 2-hydroxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-6(2)4-5-11-8(10)7(3)9/h6-7,9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRORGGSWAKIXSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858801 | |
Record name | Isopentyl lactate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoamyl lactate | |
CAS RN |
19329-89-6 | |
Record name | Isoamyl lactate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19329-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopentyl lactate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019329896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 2-hydroxy-, 3-methylbutyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isopentyl lactate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopentyl lactate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.045 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOAMYL LACTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR4JQR9E0V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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